

# Application Notes and Protocols: Clinical Use of HA130 for Uremic Pruritus

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application of the Jafron **HA130** hemoperfusion cartridge for the treatment of uremic pruritus (UP), a common and distressing symptom in patients with end-stage kidney disease (ESKD). This document includes detailed experimental protocols for assessing treatment efficacy, quantitative data from clinical studies, and a summary of the proposed mechanism of action.

## Introduction

Uremic pruritus is a significant complication for patients undergoing maintenance hemodialysis, severely impacting their quality of life. The pathophysiology of UP is complex and multifactorial, involving an interplay of immune dysregulation, systemic inflammation, and an imbalance in the endogenous opioid system. The accumulation of uremic toxins, particularly middle and large molecular weight solutes and protein-bound uremic toxins, which are not efficiently removed by conventional hemodialysis, is thought to be a key driver of UP.

The Jafron **HA130** hemoperfusion cartridge is a therapeutic device designed to be used in conjunction with hemodialysis. It contains neutral macroporous resin beads that adsorb a wide range of uremic toxins, including  $\beta$ 2-microglobulin ( $\beta$ 2M), parathyroid hormone (PTH), and various inflammatory mediators.[1] By removing these pruritogenic substances from the blood, **HA130** hemoperfusion aims to alleviate the symptoms of uremic pruritus.



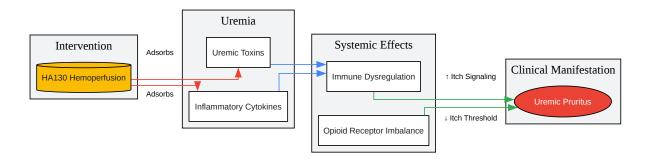
## **Mechanism of Action**

The **HA130** cartridge works on the principle of adsorption. As blood passes through the cartridge, uremic toxins and inflammatory cytokines in the plasma bind to the surface of the macroporous resin beads. This process effectively removes these substances from circulation, which are otherwise difficult to clear with standard hemodialysis membranes. The proposed mechanism for the alleviation of uremic pruritus involves the reduction of systemic inflammation and the removal of specific pruritogenic molecules.

A key multi-center randomized controlled trial involving 438 patients demonstrated that combining **HA130** hemoperfusion with hemodialysis can significantly lower levels of β2-microglobulin and parathyroid hormone, both of which have been implicated in the pathogenesis of uremic pruritus.[1] Furthermore, a medium-term study showed a decrease in serum levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) with once-weekly **HA130**-RHA hemoperfusion.[2]

#### Signaling Pathway in Uremic Pruritus

The following diagram illustrates the complex interplay of factors contributing to uremic pruritus and the proposed targets of **HA130** hemoperfusion.



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Caption: Pathophysiology of uremic pruritus and the therapeutic target of **HA130**.



## **Quantitative Data from Clinical Trials**

The efficacy of **HA130** in treating uremic pruritus has been evaluated in clinical trials. The following tables summarize the key quantitative outcomes.

Table 1: Efficacy of HA130 in Reducing Pruritus Scores

Treatment Group	Number of Patients	Pruritus Score Reduction
HP + Low-Flux Hemodialysis (LFHD)	Not Specified	63%
HP + High-Flux Hemodialysis (HFHD)	Not Specified	51%
Data from a 12-month, multi- center, randomized controlled trial. Pruritus score reduction was a secondary outcome.[3]		

Table 2: Effect of **HA130** on Uremic Toxins and Inflammatory Markers

Parameter	Treatment Effect	Study Reference
β2-Microglobulin (β2M)	Significant decrease after 12 months	[3]
Parathyroid Hormone (PTH)	Significant decrease after 12 months	
C-Reactive Protein (CRP)	Decrease observed in a medium-term study	
Interleukin-6 (IL-6)	Decrease observed in a medium-term study	_
Tumor Necrosis Factor-α (TNF-α)	Decrease observed in a medium-term study	



## **Experimental Protocols**

This section provides detailed methodologies for key experiments to assess the efficacy of **HA130** in treating uremic pruritus.

## **Protocol 1: Assessment of Pruritus Severity**

- 1.1. Visual Analog Scale (VAS)
- Objective: To quantify the subjective intensity of pruritus.
- Materials: A 10 cm horizontal line printed on paper or displayed on a screen, with "No Itch" at the 0 cm mark and "Worst Imaginable Itch" at the 10 cm mark.
- Procedure:
  - Provide the patient with the VAS scale.
  - Instruct the patient to mark a single point on the line that best represents the intensity of their itch over the past 24 hours.
  - Measure the distance in centimeters from the "No Itch" end to the patient's mark. This
    value is the VAS score.
  - Record the VAS score at baseline and at specified follow-up intervals (e.g., weekly or monthly).
- Interpretation of VAS Scores:

0	0: No	pruritus
0		0 to <4: Mild pruritus



- ≥4 to <7: Moderate pruritus</li>
- ≥7 to <9: Severe pruritus</li>
- ≥9: Very severe pruritus

#### 1.2. Duo Pruritus Score (DPS)

- Objective: To provide a more comprehensive assessment of pruritus by evaluating its severity, distribution, and impact on sleep.
- Methodology: The DPS is a composite score based on the following components:
  - Severity and Distribution: Assessed for both morning and afternoon. This includes the extent of scratching and the distribution range of the pruritus.
  - Sleep Disturbance: A separate score is given for the impact of pruritus on sleep.
- Scoring: The detailed scoring system involves assigning points to different aspects of pruritus experienced over a 24-hour period. The total score can range from 0 to 40, with higher scores indicating more severe pruritus.

# **Protocol 2: Measurement of Inflammatory Markers**

- 2.1. Serum Collection and Preparation
- Collect whole blood samples from patients via venipuncture into serum separator tubes.
- Allow the blood to clot at room temperature for 30-60 minutes.
- Centrifuge the tubes at 1000-2000 x g for 10 minutes at 4°C.
- Carefully aspirate the serum and transfer it to a clean microcentrifuge tube.
- Store the serum samples at -80°C until analysis.
- 2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α



- Principle: A sandwich ELISA is used to quantify the concentration of IL-6 and TNF- $\alpha$  in serum samples.
- Materials: Commercially available human IL-6 and TNF- $\alpha$  ELISA kits, microplate reader.
- Procedure (General Outline):
  - Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
  - Add standards and samples to the wells of the antibody-coated microplate.
  - Incubate to allow the target cytokine to bind to the immobilized antibody.
  - Wash the plate to remove unbound substances.
  - Add a biotin-conjugated detection antibody specific for the target cytokine.
  - Incubate to allow the detection antibody to bind to the captured cytokine.
  - Wash the plate.
  - Add streptavidin-horseradish peroxidase (HRP) conjugate.
  - Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
  - Wash the plate.
  - Add a chromogenic substrate (e.g., TMB).
  - Incubate in the dark to allow for color development, which is proportional to the amount of bound cytokine.
  - Add a stop solution to terminate the reaction.
  - Read the absorbance of each well at the appropriate wavelength using a microplate reader.
  - Calculate the concentration of the cytokine in the samples by interpolating from a standard curve.



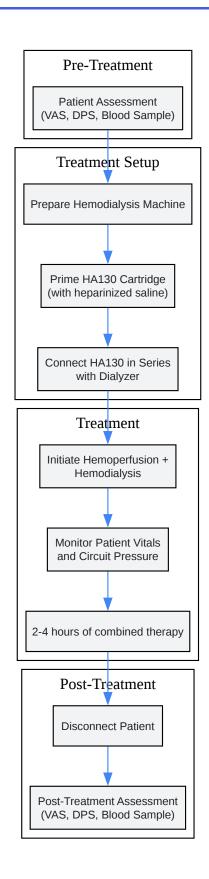
#### 2.3. Turbidimetric Immunoassay for C-Reactive Protein (CRP)

- Principle: The CRP in the serum sample reacts with anti-CRP antibodies coated on microparticles, causing agglutination. The resulting turbidity is measured and is proportional to the CRP concentration.
- Materials: Commercially available CRP turbidimetric immunoassay kit, chemistry analyzer or spectrophotometer.
- Procedure (General Outline):
  - Prepare reagents and calibrators according to the kit instructions.
  - Pipette the reaction buffer and the serum sample into a cuvette.
  - Incubate for a specified time at a controlled temperature (e.g., 37°C).
  - Add the anti-CRP microparticle reagent to initiate the agglutination reaction.
  - Measure the change in absorbance at a specific wavelength over a defined period.
  - Calculate the CRP concentration by comparing the sample's absorbance change to a calibration curve generated from known standards.

# **HA130** Hemoperfusion Protocol

Experimental Workflow for **HA130** Hemoperfusion





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